molecular formula C17H16F3NO2 B13414333 Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 68749-59-7

Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate

Cat. No.: B13414333
CAS No.: 68749-59-7
M. Wt: 323.31 g/mol
InChI Key: DGGGUUTVPUQZCV-UHFFFAOYSA-N
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Description

Flufenamic Acid Isopropyl Ester is a derivative of flufenamic acid, which belongs to the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic, anti-inflammatory, and antipyretic properties. Flufenamic Acid Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of flufenamic acid, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenamic Acid Isopropyl Ester can be synthesized through an esterification reaction, where flufenamic acid reacts with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure maximum yield and purity of Flufenamic Acid Isopropyl Ester. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. After the reaction, the product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Flufenamic Acid Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Flufenamic acid and isopropyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.

Scientific Research Applications

Flufenamic Acid Isopropyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Flufenamic Acid Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it is known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 channels .

Comparison with Similar Compounds

Flufenamic Acid Isopropyl Ester is compared with other fenamate derivatives, such as:

  • Mefenamic Acid
  • Meclofenamic Acid
  • Niflumic Acid

Uniqueness

Flufenamic Acid Isopropyl Ester stands out due to its enhanced pharmacokinetic properties, making it more suitable for certain applications compared to its parent compound, flufenamic acid . The presence of the isopropyl ester group improves its solubility and bioavailability, which can be advantageous in both research and therapeutic contexts.

Properties

CAS No.

68749-59-7

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3

InChI Key

DGGGUUTVPUQZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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